molecular formula C23H26N4O3S B11261262 2,4,6-trimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

2,4,6-trimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11261262
M. Wt: 438.5 g/mol
InChI Key: RMRTZRKZYYTSJU-UHFFFAOYSA-N
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Description

2,4,6-TRIMETHYL-N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is an organic compound known for its complex structure and potential applications in various fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a morpholine and pyridazine moiety. The presence of multiple functional groups makes it a versatile compound in synthetic chemistry and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-TRIMETHYL-N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Sulfonamide Group: The initial step involves the sulfonation of 2,4,6-trimethylbenzene to introduce the sulfonamide group. This can be achieved by reacting 2,4,6-trimethylbenzene with chlorosulfonic acid, followed by neutralization with ammonia to form the sulfonamide.

    Introduction of the Pyridazine Moiety: The next step involves the introduction of the pyridazine ring. This can be achieved through a nucleophilic aromatic substitution reaction where the sulfonamide derivative reacts with a pyridazine derivative under basic conditions.

    Attachment of the Morpholine Group: The final step involves the attachment of the morpholine group to the pyridazine ring. This can be done through a nucleophilic substitution reaction where the pyridazine derivative reacts with morpholine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring, leading to the formation of carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under suitable conditions using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4,6-TRIMETHYL-N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is largely dependent on its interaction with biological targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The morpholine and pyridazine moieties may enhance binding affinity and specificity to certain molecular targets, leading to more effective inhibition.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-TRIMETHYL-N-PHENYLBENZENESULFONAMIDE: Similar structure but lacks the morpholine and pyridazine groups.

    2,4,6-TRIMETHYL-1,3-PHENYLENEDIAMINE: Similar aromatic structure but with amine groups instead of sulfonamide.

Uniqueness

The uniqueness of 2,4,6-TRIMETHYL-N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and potential applications in different fields. The presence of the morpholine and pyridazine groups enhances its binding affinity and specificity, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H26N4O3S

Molecular Weight

438.5 g/mol

IUPAC Name

2,4,6-trimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C23H26N4O3S/c1-16-13-17(2)23(18(3)14-16)31(28,29)26-20-6-4-5-19(15-20)21-7-8-22(25-24-21)27-9-11-30-12-10-27/h4-8,13-15,26H,9-12H2,1-3H3

InChI Key

RMRTZRKZYYTSJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)C

Origin of Product

United States

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